molecular formula C17H17N3O4 B2521613 6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one CAS No. 899990-30-8

6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

Cat. No. B2521613
CAS RN: 899990-30-8
M. Wt: 327.34
InChI Key: NYLJRIXJSXVKFI-UHFFFAOYSA-N
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Description

The compound "6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one" is a pyridazinone derivative, a class of compounds known for their pharmacological activities. Pyridazinones are heterocyclic compounds that have been the subject of various synthetic strategies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyridazinone derivatives can be achieved through cycloaddition reactions. For instance, the cycloaddition of pyridine N-imine with alkylated precursors followed by condensation with hydrazine is a concise method to access these compounds . Although the specific synthesis of "6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one" is not detailed in the provided papers, the general approach to synthesizing pyridazinone derivatives is applicable and can be inferred to involve similar strategies.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be characterized using various spectroscopic techniques, including FT-IR spectroscopy, NMR spectroscopy, and X-ray diffraction . Density functional theory (DFT) studies, including calculations of vibrational frequencies and NMR chemical shifts, can provide insights into the molecular geometry and electronic structure of these compounds . The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical properties can also be investigated through theoretical calculations, suggesting potential applications in nonlinear optical materials .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, expanding their synthetic potential. For example, reactions with active halogen-containing reagents can lead to the formation of thieno[2,3-b]pyridine derivatives . Additionally, reactions with hydrazine hydrate can yield pyrazolo[3,4-b]pyridine derivatives, which upon further condensation with aldehydes can afford additional heterocyclic compounds . These reactions demonstrate the versatility of pyridazinone derivatives as building blocks for synthesizing a wide range of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be influenced by their molecular structure. Theoretical calculations can predict properties such as linear polarizabilities and hyperpolarizabilities, indicating the potential of these compounds in the field of nonlinear optics . Thermodynamic properties, including heat capacity, entropy, and enthalpy changes, can be calculated at different temperatures to understand the stability and reactivity of these compounds . Esterification reactions using pyridazinone-based coupling agents have been shown to be efficient and selective, yielding esters in good to excellent yields .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Heterocyclic Compound Synthesis : Research by Ashok et al. (2006) explored the synthesis of heterocyclic compounds under microwave irradiation conditions, highlighting the significance of pyridine derivatives due to their diverse biological activities, including antitumor and antibacterial properties. This aligns with the interest in synthesizing derivatives of complex pyridine-based structures for potential pharmaceutical applications (Ashok, Pallavi, Reddy, & Rao, 2006).

  • Antioxidant Activity : Salem et al. (2015) synthesized novel fused heterocyclic compounds, starting from a derivative similar in complexity to the compound of interest, demonstrating significant antioxidant activities. This suggests the potential utility of complex pyridazine derivatives in developing antioxidant agents (Salem, Farhat, Omar Errayes, & Madkour, 2015).

  • Antimicrobial and Antitumor Activities : A study by Hafez, Alsalamah, and El-Gazzar (2017) focused on the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, demonstrating potent antitumor and antibacterial activities. This underscores the therapeutic potential of pyridazine derivatives in cancer treatment and infection control (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemical Synthesis and Drug Development

  • Drug-like Properties : Pandya et al. (2019) conducted a study synthesizing a library of compounds with drug-like properties, indicating the relevance of complex pyridazine derivatives in drug development. Their research provided insights into the ADME properties, suggesting these compounds as candidates for further pharmacological exploration (Pandya, Dave, Patel, & Desai, 2019).

  • Esterification Applications : Research by Won et al. (2007) on using pyridazin-1-yl)phosphoric acid esters for esterification highlights the chemical utility of pyridazine derivatives in organic synthesis, potentially facilitating the development of novel pharmaceuticals (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16-6-4-13(12-3-5-14-15(9-12)24-11-23-14)18-20(16)10-17(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLJRIXJSXVKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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